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Compound of Interest

Compound Name: PJ34 hydrochloride

Cat. No.: B1684211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological

activities, and experimental applications of PJ34 hydrochloride, a potent inhibitor of poly(ADP-

ribose) polymerase (PARP). This document is intended to serve as a valuable resource for

researchers in the fields of oncology, neurobiology, and drug development.

Chemical Structure and Properties
PJ34 hydrochloride is a phenanthridinone derivative that acts as a highly potent inhibitor of

PARP enzymes, particularly PARP-1 and PARP-2. Its chemical structure is characterized by a

tricyclic phenanthridinone core with a dimethylaminoacetamide side chain. The hydrochloride

salt form enhances its solubility in aqueous solutions.
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Image Source: PubChem CID 16760621[1]

Physicochemical Properties
Property Value Reference

IUPAC Name

2-(dimethylamino)-N-(6-oxo-

5H-phenanthridin-2-

yl)acetamide;hydrochloride

[1]

Molecular Formula C17H18ClN3O2 [1]

Molecular Weight 331.8 g/mol [1]

CAS Number 344458-15-7 [1]

Synonyms
PJ-34 HCl, PJ 34

Hydrochloride
[1]

Solubility Soluble in water and DMSO [2]

Appearance Solid

Purity >98% (commercially available)

Biological Properties
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Property Value Reference

Target(s) PARP-1, PARP-2 [2][3]

IC50 (PARP-1) 110 nM [2][3][4]

IC50 (PARP-2) 86 nM [2][3][4]

EC50 (PARP inhibition) 20 nM [5][6]

Mechanism of Action and Signaling Pathways
PJ34 exerts its biological effects primarily through the inhibition of PARP enzymes. PARP-1 is a

key enzyme in the base excision repair (BER) pathway, a major DNA repair mechanism for

single-strand breaks (SSBs).

PARP-1 Mediated DNA Repair
In response to DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of

long chains of poly(ADP-ribose) (PAR) from NAD+. These PAR chains act as a scaffold to

recruit other DNA repair proteins, facilitating the repair process. Inhibition of PARP-1 by PJ34

prevents the formation of PAR chains, leading to the accumulation of unrepaired SSBs. During

DNA replication, these SSBs are converted into double-strand breaks (DSBs), which are lethal

to cancer cells deficient in homologous recombination repair (e.g., those with BRCA1/2

mutations), a concept known as synthetic lethality.
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Caption: PARP-1 mediated DNA repair pathway and its inhibition by PJ34.

Parthanatos: PARP-1 Mediated Cell Death
Under conditions of severe DNA damage, hyperactivation of PARP-1 can lead to a form of

programmed cell death called parthanatos. This process is distinct from apoptosis and is

characterized by the massive synthesis of PAR, leading to NAD+ and ATP depletion. The

accumulation of PAR also triggers the release of apoptosis-inducing factor (AIF) from the

mitochondria, which then translocates to the nucleus and induces large-scale DNA

fragmentation. PJ34, by inhibiting PARP-1, can prevent this cascade of events and protect cells

from parthanatos-induced death, a mechanism relevant in conditions like cerebral ischemia.[7]

[8][9][10][11]
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Caption: The parthanatos signaling pathway and its modulation by PJ34.

Experimental Protocols
This section provides detailed methodologies for key experiments involving PJ34
hydrochloride.

In Vitro PARP Inhibition Assay
This protocol describes a method to determine the inhibitory activity of PJ34 on purified PARP

enzymes.

Materials:

Recombinant human PARP-1 or PARP-2 enzyme

Activated DNA (e.g., sonicated salmon sperm DNA)

[3H]-NAD+

PJ34 hydrochloride

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

Trichloroacetic acid (TCA)

Scintillation cocktail and counter

Procedure:

Prepare a reaction mixture containing assay buffer, activated DNA, and the PARP enzyme.

Add varying concentrations of PJ34 hydrochloride to the reaction mixture.

Initiate the reaction by adding [3H]-NAD+.

Incubate the mixture at room temperature for a specified time (e.g., 15 minutes).

Stop the reaction by adding ice-cold TCA to precipitate the protein and PAR polymers.
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Collect the precipitate on a filter plate and wash with TCA to remove unincorporated [3H]-

NAD+.

Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation

counter.

Calculate the percentage of PARP inhibition for each PJ34 concentration and determine the

IC50 value.[2]

Cell Viability (MTT) Assay
This protocol outlines the use of an MTT assay to assess the effect of PJ34 on the viability of

cancer cell lines, such as HepG2.

Materials:

HepG2 cells (or other cell line of interest)

Complete cell culture medium

PJ34 hydrochloride

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well microplate

Microplate reader

Procedure:

Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate

overnight.

Treat the cells with various concentrations of PJ34 hydrochloride and incubate for the

desired duration (e.g., 24, 48, or 72 hours).
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Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing

viable cells to form formazan crystals.

Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.[12][13][14][15]

In Vivo Mouse Model of Cerebral Ischemia
This protocol describes the administration of PJ34 in a mouse model of transient focal cerebral

ischemia.

Materials:

Male Swiss mice (or other appropriate strain)

Anesthetic (e.g., ketamine and xylazine)

PJ34 hydrochloride

Sterile saline (0.9% NaCl)

Surgical instruments for middle cerebral artery occlusion (MCAO)

Procedure:

Anesthetize the mice according to an approved protocol.

Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) for a

defined period (e.g., 1 hour).

Prepare a solution of PJ34 hydrochloride in sterile saline.

Administer PJ34 via intraperitoneal (i.p.) injection at the desired dose (e.g., 1.25, 12.5, or 25

mg/kg). A typical dosing regimen involves an initial injection 15 minutes before ischemia and

a second injection 4 hours after the onset of ischemia.[16]
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After the designated reperfusion period (e.g., 24 hours), euthanize the animals and harvest

the brains.

Assess the infarct volume and neurological deficits.[16][17][18][19]
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Caption: Experimental workflow for the in vivo mouse model of cerebral ischemia.

Conclusion
PJ34 hydrochloride is a powerful research tool for investigating the roles of PARP enzymes in

various physiological and pathological processes. Its high potency and well-characterized

mechanisms of action make it an invaluable compound for studies in DNA repair, cell death,

oncology, and neuroprotection. This technical guide provides a solid foundation for researchers

to design and execute experiments utilizing PJ34, ultimately contributing to the advancement of

these critical research areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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